2,4-Diphenyl-5-methyloxazole
Description
Historical Context and Evolution of Oxazole (B20620) Research
The journey of oxazole chemistry began with the first synthesis of an oxazole derivative in the late 19th century. tandfonline.comijpsonline.com A significant milestone in the early 20th century was the discovery of oxazole by Robinson and Robinson in 1917. numberanalytics.com The field gained considerable momentum with the advent of antibiotics like penicillin, which features a related heterocyclic ring system, highlighting the biological importance of such structures. tandfonline.comijpsonline.com The development of the Diels-Alder reaction, where oxazoles can act as dienes, further expanded the synthetic utility and interest in this class of compounds. tandfonline.comsemanticscholar.org Over the decades, research has evolved from fundamental synthesis to the exploration of oxazole derivatives as functional materials and therapeutic agents. numberanalytics.comsemanticscholar.org
Structural Features and Aromaticity of the Oxazole Ring System
The oxazole ring is a five-membered heterocycle with the molecular formula C₃H₃NO. numberanalytics.com It consists of three carbon atoms, one nitrogen atom, and one oxygen atom. tandfonline.com The atoms in the ring are sp² hybridized and planar, with a system of delocalized π-electrons that confers aromatic character. tandfonline.comvaia.com The oxazole ring adheres to Hückel's rule for aromaticity, with a total of six π-electrons (one from each of the three carbons, one from the nitrogen, and two from the oxygen). tandfonline.com However, the high electronegativity of the oxygen atom leads to a less effective delocalization compared to other aromatic systems, rendering oxazoles less aromatic than their sulfur-containing counterparts, thiazoles. wikipedia.org Oxazole is a weak base, with a pKa of approximately 0.8 for its conjugate acid. numberanalytics.comwikipedia.org
Broad Impact of Oxazole Derivatives in Contemporary Chemical Research
The unique structural and electronic properties of oxazoles have made them a versatile scaffold in various scientific disciplines. irjmets.com Their ability to engage in various chemical transformations and interactions underpins their broad impact.
Oxazole derivatives are a vital class of compounds within heterocyclic chemistry. ijpsonline.com They serve as important building blocks and are subjects of study for understanding the fundamental principles of aromaticity, reactivity, and reaction mechanisms in heterocyclic systems. irjmets.com The oxazole nucleus is a key component in a multitude of more complex heterocyclic structures and natural products. mdpi.com
Substituted oxazoles are highly valuable intermediates in organic synthesis. irjmets.commdpi.com Their ring system can be manipulated in various ways, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions, to generate a wide array of other molecules. wikipedia.org For instance, the Diels-Alder reaction of oxazoles with suitable dienophiles provides a powerful route to pyridines and other complex heterocyclic systems. wikipedia.org
In recent years, oxazole derivatives have gained prominence in the field of materials science. irjmets.comnumberanalytics.com Their inherent fluorescence and thermal stability make them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. mdpi.comnumberanalytics.com Oxazole-based polymers are also being investigated for their potential in optoelectronic devices. numberanalytics.com
Structure
3D Structure
Properties
CAS No. |
38511-88-5 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-methyl-2,4-diphenyl-1,3-oxazole |
InChI |
InChI=1S/C16H13NO/c1-12-15(13-8-4-2-5-9-13)17-16(18-12)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI Key |
KUHVAHAVYJKLRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Spectroscopic and Spectrometric Characterization of 2,4 Diphenyl 5 Methyloxazole and Analogues
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. nih.govarxiv.org These techniques are powerful tools for identifying functional groups and providing a unique "fingerprint" for a molecule. wikipedia.orgedinst.com
Fourier-Transform Infrared (FT-IR) Spectroscopy: Characteristic Absorption Bands and Functional Group Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. jrespharm.com The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For 2,4-diphenyl-5-methyloxazole and its analogues, characteristic IR absorption bands confirm the presence of the oxazole (B20620) ring and the phenyl and methyl substituents. rsc.orgmdpi.com
Key vibrational modes for this compound include C-H stretching vibrations of the aromatic rings, typically observed in the 3100-3000 cm⁻¹ region. rsc.org The C=N stretching vibration of the oxazole ring is a key indicator and appears in the 1620-1580 cm⁻¹ range. The C=C stretching vibrations of the phenyl groups are also found in this region. The C-O-C stretching of the oxazole ring gives rise to absorptions around 1070-1020 cm⁻¹. rsc.org The presence of the methyl group is confirmed by its characteristic C-H bending vibrations.
A representative FT-IR spectrum for 4,5-Diphenyl-2-methyloxazole shows bands at 3066, 1472, 1227, 1117, 1025, and 712 cm⁻¹. rsc.org The band at 3066 cm⁻¹ can be attributed to the aromatic C-H stretching. The bands in the 1472 cm⁻¹ region are likely due to the C=C stretching of the phenyl rings. The absorptions at 1227, 1117, and 1025 cm⁻¹ are characteristic of the oxazole ring vibrations.
Table 1: Characteristic FT-IR Absorption Bands for Oxazole Derivatives
| Functional Group/Vibration | Typical Wavenumber Range (cm⁻¹) | Reference |
| Aromatic C-H Stretch | 3100-3000 | rsc.org |
| C=N Stretch (Oxazole Ring) | 1620-1580 | amazonaws.com |
| C=C Stretch (Aromatic) | 1600-1450 | rsc.org |
| C-O-C Stretch (Oxazole Ring) | 1070-1020 | rsc.org |
Raman Spectroscopy: Complementary Vibrational Mode Analysis
Raman spectroscopy provides information that is complementary to FT-IR spectroscopy. nih.govarxiv.org It relies on the inelastic scattering of monochromatic light, and vibrations that result in a change in the molecule's polarizability are Raman active. wikipedia.orglibretexts.org For molecules with a center of symmetry, some vibrations may be Raman active but IR inactive, and vice-versa, a principle known as the rule of mutual exclusion. nih.gov
In the context of this compound, Raman spectroscopy can provide further insights into the skeletal vibrations of the oxazole ring and the phenyl groups. jrespharm.com For instance, the symmetric stretching vibrations of the phenyl rings, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. The vibrational modes of the oxazole ring will also have characteristic Raman shifts, aiding in the complete structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR): Chemical Shift Analysis and Spin-Spin Coupling Patterns of Aromatic and Methyl Protons
¹H NMR spectroscopy provides information about the different types of protons in a molecule and their electronic environments. scm.com The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups.
For this compound, the ¹H NMR spectrum shows distinct signals for the aromatic protons and the methyl protons. rsc.org The protons on the two phenyl rings typically appear as a complex multiplet in the aromatic region (δ 7.0-8.5 ppm). chemicalbook.com The exact chemical shifts and splitting patterns depend on the substitution pattern of the phenyl rings. The methyl protons at the C5 position of the oxazole ring appear as a sharp singlet, typically in the upfield region (δ 2.0-3.0 ppm), due to the absence of adjacent protons to couple with. rsc.org
In one study, the ¹H NMR spectrum of 4,5-diphenyl-2-methyloxazole in CDCl₃ showed a multiplet for the aromatic protons between δ 7.57-7.65 ppm (4H) and 7.32-7.36 ppm (6H), and a singlet for the methyl protons at δ 2.55 ppm (3H). rsc.org Spin-spin coupling, the interaction between non-equivalent protons on adjacent carbons, provides information about the connectivity of the molecule. conductscience.comucl.ac.uklibretexts.org For substituted analogues, the coupling constants (J-values) can help determine the relative positions of substituents on the phenyl rings.
Table 2: ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference |
| Aromatic | 7.32-7.65 | Multiplet | 10H | rsc.org |
| Methyl | 2.55 | Singlet | 3H | rsc.org |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): Carbon Skeleton Elucidation and Substituent Effects
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. cdnsciencepub.com Each unique carbon atom in the molecule gives a distinct signal in the spectrum. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of substituents. researchgate.netnih.gov
In the ¹³C NMR spectrum of this compound, the carbon atoms of the oxazole ring and the phenyl rings resonate at characteristic chemical shifts. The C2, C4, and C5 carbons of the oxazole ring are typically observed in the range of δ 120-165 ppm. The phenyl carbons also appear in the aromatic region (δ 120-140 ppm), with the ipso-carbons (the carbons attached to the oxazole ring) appearing at slightly different shifts. The methyl carbon at C5 resonates at a much higher field, typically around δ 10-20 ppm.
For 4,5-diphenyl-2-methyloxazole, the ¹³C NMR spectrum in CDCl₃ displayed signals at δ 160.2 (C2), 145.3 (C4), 128.4, 128.0, 127.8, and 126.4 for the aromatic carbons, and 14.0 for the methyl carbon. rsc.org
Table 3: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) | Reference |
| C2 (Oxazole) | 160.2 | rsc.org |
| C4 (Oxazole) | 145.3 | rsc.org |
| C5 (Oxazole) | Not explicitly assigned, but expected in the aromatic region | |
| Aromatic Carbons | 126.4, 127.8, 128.0, 128.4 | rsc.org |
| Methyl Carbon | 14.0 | rsc.org |
Two-Dimensional NMR Techniques (e.g., COSY, HETCOR) for Correlational Assignments
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals in ¹H and ¹³C NMR spectra, especially for complex molecules. researchgate.netrsc.orgipb.ptresearchgate.net
COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment shows correlations between protons that are spin-spin coupled. uvic.ca This is particularly useful for establishing the connectivity of protons within the phenyl rings and confirming the absence of coupling for the methyl group singlet.
HETCOR (Heteronuclear Correlation) or its more modern versions like HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) , correlate directly bonded protons and carbons. uvic.cananalysis.com This allows for the direct assignment of the ¹³C signals based on the known assignments of the attached protons. For example, the singlet at δ 2.55 ppm in the ¹H NMR spectrum would correlate with the carbon signal at δ 14.0 ppm in the ¹³C NMR spectrum, confirming its identity as the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation) provides correlations between protons and carbons that are separated by two or three bonds. This is invaluable for piecing together the entire molecular structure by connecting different fragments. For instance, an HMBC experiment would show correlations between the methyl protons and the C4 and C5 carbons of the oxazole ring, as well as correlations between the aromatic protons and the various carbons of the phenyl rings and the oxazole core. beilstein-journals.org
INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) can be used to trace out the complete carbon skeleton by observing ¹³C-¹³C correlations, though it is less common due to its low sensitivity. researchgate.net
The application of these 2D NMR techniques provides a comprehensive and unambiguous structural elucidation of this compound and its derivatives. nih.govnih.gov
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within conjugated systems like this compound. The absorption of UV-Vis light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λmax) provides insights into the extent of π-electron conjugation.
In a study of aryl-substituted benzobisoxazoles, it was observed that the position of aryl groups significantly impacts the electronic properties. ung.edu Shifting a phenyl group from the 4,8-axis to the 2,6-axis of a benzobisoxazole core resulted in a notable bathochromic (red) shift of 22 nm in the λmax. ung.edu This red shift is attributed to a longer conjugation pathway and increased planarity of the molecule. ung.edu
For some 2,5-diaryl-4-isopropyl-1,3-oxazole derivatives, the introduction of the 1,3-oxazole chromophore leads to an extension of the π-electron conjugation, resulting in the appearance of a third absorption band at longer wavelengths (331.3–336.6 nm). mdpi.com The UV-Vis spectra of newly synthesized valine-derived 1,3-oxazoles showed a characteristic B band in the range of 241.0–252.0 nm. mdpi.com
Research on 2,5-diaryl-1,3,4-oxadiazole derivatives, which are structurally similar to diphenyl-oxazoles, demonstrated that compounds with larger conjugation systems exhibit red-shifted absorption maxima compared to their less conjugated counterparts. researchgate.net Specifically, pyrazolo[1,5-a]pyridine-containing oxadiazoles (B1248032) showed absorption maxima between 283 nm and 303 nm, while the precursor compounds absorbed between 264 nm and 290 nm. researchgate.net
It has been noted that in 2,4-disubstituted oxazoles, like 2,4-diphenyloxazole, through-conjugation between the substituents is limited, suggesting they behave more like conjugated dienes rather than fully aromatic systems. rsc.org This is in contrast to 2,5-disubstituted oxazoles where through-conjugation is observed. rsc.org
Table 1: UV-Vis Absorption Data for Selected Oxazole Derivatives
| Compound Class | λmax (nm) | Key Observation | Reference |
|---|---|---|---|
| 2,5-Diaryl-4-isopropyl-1,3-oxazoles | 331.3–336.6 | Extended π-conjugation due to oxazole ring | mdpi.com |
| Valine-derived 1,3-oxazoles | 241.0–252.0 | B band absorption | mdpi.com |
| Pyrazolo[1,5-a]pyridine-containing 2,5-diaryl-1,3,4-oxadiazoles | 283–303 | Red-shift with larger conjugation | researchgate.net |
| 4,8-Diarylbenzobisoxazoles (phenyl substituted) | Not specified | λmax is blue-shifted compared to 2,6-isomer | ung.edu |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an essential technique for the precise determination of molecular mass and the analysis of fragmentation patterns, which aids in the structural elucidation of novel compounds.
For this compound, the exact mass is reported as 235.099714038 Da. nih.gov The monoisotopic mass is also listed as 235.099714038 Da. nih.gov HRMS analysis of various oxazole derivatives has been successfully used to confirm their elemental composition. For instance, in the synthesis of novel isoxazole-amide analogues, HRMS was used to verify the mass of the synthesized compounds. semanticscholar.org For example, the calculated m/z for the [M+H]+ ion of N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide was 407.0565, and the found value was 407.0558, confirming the structure. semanticscholar.org
Similarly, in the synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives, high-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to confirm the molecular formulas of the products. nih.gov For 2-(4-fluoro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione, the calculated m/z for the [M+H]+ ion was 294.0566, while the experimental value was 294.0854. nih.gov
The fragmentation patterns observed in mass spectrometry can also provide valuable structural information. While specific fragmentation data for this compound is not detailed in the provided context, the general applicability of HRMS in confirming the structures of newly synthesized oxazole and thiazole (B1198619) derivatives has been demonstrated. researchgate.net
Table 2: Predicted Collision Cross Section (CCS) for Adducts of this compound
| Adduct | m/z | Predicted CCS (Ų) | Reference |
|---|---|---|---|
| [M+H]+ | 236.10700 | 151.5 | uni.lu |
| [M+Na]+ | 258.08894 | 160.7 | uni.lu |
| [M-H]- | 234.09244 | 161.2 | uni.lu |
| [M+NH4]+ | 253.13354 | 168.3 | uni.lu |
| [M+K]+ | 274.06288 | 157.2 | uni.lu |
| [M+H-H2O]+ | 218.09698 | 143.3 | uni.lu |
| [M+HCOO]- | 280.09792 | 175.5 | uni.lu |
X-ray Crystallography for Solid-State Structural Determination of Related Oxazole Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique has been applied to various oxazole derivatives, providing crucial information about their molecular geometry, conformation, and intermolecular interactions.
A study on a series of pyrazolo[1,5-a]pyridine-containing 2,5-diaryl-1,3,4-oxadiazole derivatives included the single-crystal X-ray crystallographic analysis of one of the compounds. researchgate.net The analysis revealed a monoclinic spatial structure where all aromatic rings were approximately coplanar, facilitating electronic conjugation. researchgate.net
In another investigation, the crystal structure of a 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivative was determined. nih.gov The analysis showed a distorted planar structure, with the distortion arising from rotation about a C-C single bond. nih.gov
The solid-state molecular structure of a polysubstituted oxazole derivative was elucidated through X-ray crystallography, confirming the regioselective synthesis outcome. researchgate.net Furthermore, X-ray crystallography has been instrumental in determining the absolute configuration of stereocenters in naturally occurring oxazole-containing peptides. mdpi.com
A systematic study involving the cocrystallization of various oxazole derivatives with halogen bond donors resulted in 19 crystal structures suitable for single-crystal X-ray diffraction. rsc.org The analysis of these structures revealed that the most prominent supramolecular interaction was the I⋯Noxazole halogen bond. rsc.org
Table 3: Crystallographic Data for a Related Oxazole Derivative (Compound 10 from a study on 2-Arylnaphtho[2,3-d]oxazole-4,9-diones)
| Parameter | Value |
|---|---|
| Crystal System | Not specified in abstract |
| Space Group | Not specified in abstract |
| Key Structural Feature | Distorted planar structure |
Computational and Theoretical Studies on 2,4 Diphenyl 5 Methyloxazole and Its Electronic Structure
Density Functional Theory (DFT) Investigations
Density Functional Theory has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. mdpi.comacs.org It offers a balance between accuracy and computational cost, making it suitable for studying medium to large organic molecules like 2,4-Diphenyl-5-methyloxazole. Functionals such as B3LYP are commonly used for these types of calculations. mdpi.comjocpr.com
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the coordinates of the atoms that correspond to the lowest energy on the potential energy surface. scielo.br For a molecule with flexible bonds, like the phenyl rings in this compound, a conformational analysis is performed to identify the global minimum energy structure among various possible rotational isomers (conformers). scielo.br
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajrconline.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. epstem.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.gov
A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the ground state. nih.govnih.gov For this compound, DFT calculations show that the HOMO is typically localized over the electron-rich phenyl group at the 4-position and the oxazole (B20620) ring, while the LUMO is distributed across the entire π-conjugated system, including the phenyl group at the 2-position. nih.govcdu.edu.au The phenyl and methyl substituents influence the energy levels of these orbitals. cdu.edu.au
Table 1: Representative Frontier Molecular Orbital Data This table shows typical calculated values for phenyl-substituted oxazole derivatives based on DFT studies.
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.53 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.62 | Indicates chemical reactivity and stability |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. bohrium.com The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values.
Red/Yellow Regions: Indicate negative potential (electron-rich), corresponding to sites prone to electrophilic attack.
Blue Regions: Indicate positive potential (electron-poor), corresponding to sites prone to nucleophilic attack.
Green Regions: Indicate neutral or zero potential.
For this compound, the MEP map would show the most negative potential localized around the electronegative oxygen and nitrogen atoms of the oxazole ring, making them the primary sites for interaction with electrophiles. researchgate.netresearchgate.net The hydrogen atoms of the phenyl rings would exhibit positive potential. researchgate.net
Theoretical vibrational analysis is performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. researchgate.net DFT calculations provide the harmonic vibrational frequencies and intensities of the fundamental modes of vibration. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of finite basis sets. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. jocpr.com
By comparing the calculated vibrational spectrum with the experimentally recorded one (e.g., from FT-IR spectroscopy), one can confirm the molecular structure and the accuracy of the computational model. ajrconline.org Key vibrational modes for this compound include C=N stretching, C=C stretching of the aromatic rings, and C-O-C stretching of the oxazole core.
Table 2: Selected Vibrational Frequencies for Phenyl-Substituted Heterocycles This table compares theoretical and typical experimental frequencies for key functional groups.
| Vibrational Mode | Calculated Frequency (cm-1, Scaled) | Typical Experimental Range (cm-1) |
|---|---|---|
| Aromatic C-H Stretch | 3050-3100 | 3000-3100 |
| C=N Stretch (Oxazole Ring) | 1610-1630 | 1600-1650 |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |
| C-O-C Stretch (Oxazole Ring) | 1050-1080 | 1040-1090 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized electron-pair bonds and lone pairs. uba.arwisc.edu It is used to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule. researchgate.net
Vibrational Frequency Calculations and Comparison with Experimental Data
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies and Photophysical Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the properties of molecules in their electronically excited states. sciencepublishinggroup.com It is the method of choice for calculating electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax), and understanding the nature of electronic transitions. rsc.orgnih.gov
By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can predict the absorption spectrum of this compound. acs.org The analysis reveals which molecular orbitals are involved in the primary electronic transitions, such as the π → π* transitions responsible for the strong absorption in the UV region. These theoretical predictions can be directly compared with experimental UV-Vis spectra to validate the computational approach and provide a deeper understanding of the molecule's photophysical behavior. rsc.orgnih.gov
Kinetic and Mechanistic Computational Studies
Computational chemistry provides powerful tools to investigate the reactivity and dynamic behavior of molecules like this compound at an atomic level. These studies offer insights into reaction mechanisms, the energetics of chemical transformations, and the influence of the molecular environment.
Transition State Analysis and Activation Energy Barriers for Chemical Reactions
Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions involving oxazole derivatives. A key focus of such studies is the identification of transition states (TS), which represent the highest energy point along a reaction coordinate, and the calculation of the associated activation energy barrier.
A prominent reaction pathway studied for oxazole derivatives is the [4+2]-cycloaddition with singlet oxygen. researchgate.net For the reaction of an oxazole ring, the electrophilic [4+2]-cycloaddition of singlet oxygen readily occurs at the C2 and C5 positions. researchgate.net This process must overcome a significant energy barrier to proceed. For instance, the reaction of unsubstituted oxazole with singlet oxygen involves an enthalpy barrier of 51 kJ/mol to form an unstable bicyclic endoperoxide intermediate. researchgate.net Subsequent reactions, such as the cleavage of O-O and C-C bonds in the endoperoxide, may have much smaller barriers, on the order of 17 to 20 kJ/mol. researchgate.net In another example, the hydrolysis of a reaction product can proceed through a direct cleavage of a C-O covalent bond, crossing a moderate enthalpy barrier of 55 kJ/mol. researchgate.net
The thermolysis of related azirine-substituted oxazoles has also been studied, revealing high activation barriers (e.g., 38.3 kcal/mol) for the transformation of the azirine ring via a nitrenoid-like transition state, a barrier that can be overcome at elevated temperatures. mdpi.com
| Reaction Step | Enthalpy Barrier (kJ/mol) | Computational Method | Reference |
|---|---|---|---|
| [4+2]-Cycloaddition of Singlet Oxygen to Unsubstituted Oxazole | 51 | DFT-B3LYP | researchgate.net |
| Hydrolysis via C-O Bond Cleavage | 55 | Not Specified | researchgate.net |
| Cleavage of O-O and C-C bonds in Endoperoxide | 17-20 | Not Specified | researchgate.net |
Rate Constant Calculations and Influence of Substituents on Reaction Rates
Theoretical calculations allow for the determination of reaction rate constants, providing a quantitative measure of reaction speed. These calculations often use transition state theory in conjunction with the Arrhenius equation. Studies on the photo-oxidation of oxazole derivatives by singlet oxygen have provided valuable data on how substituents affect reaction kinetics.
For example, the rate constants for the photo-oxidation of 2,5-diphenyl-4-methyloxazole (an isomer of this compound) have been reported in several solvents, with experimental values at 273 K ranging from 2.67 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ in dioxane to 6.51 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ in benzene (B151609). cdu.edu.au Computational studies using DFT have calculated a gas-phase rate constant for this reaction at 300 K to be 1.56 × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹. cdu.edu.au
The influence of substituents is clearly demonstrated when comparing substituted and unsubstituted oxazoles. At 300 K, the pseudo-first-order reaction rate for a substituted oxazole like 4-methyl-2,5-diphenyloxazole was found to be 1.14 × 10⁶ M⁻¹ s⁻¹, which is slightly higher than that of unsubstituted oxazole (0.94 × 10⁶ M⁻¹ s⁻¹) under the same initial concentrations. researchgate.net This enhancement is attributed to the electronic effects of the functional groups; the methyl group, in particular, lowers the activation barrier and increases the reaction's exothermicity, thereby accelerating the rate. cdu.edu.au The phenyl group, being an electron-withdrawing group, tends to decrease the electron population of the oxazole ring atoms. cdu.edu.au
| Compound | Solvent/Phase | Temperature (K) | Rate Constant | Type | Reference |
|---|---|---|---|---|---|
| 2,5-Diphenyl-4-methyloxazole | Dioxane | 273 | 2.67 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | Experimental | cdu.edu.au |
| 2,5-Diphenyl-4-methyloxazole | Benzene | 273 | 6.51 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | Experimental | cdu.edu.au |
| 2,5-Diphenyl-4-methyloxazole | Gas Phase | 300 | 1.56 × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ | Theoretical (DFT) | cdu.edu.au |
| 4-Methyl-2,5-diphenyloxazole | Not Specified | 300 | 1.14 × 10⁶ M⁻¹ s⁻¹ | Theoretical (Pseudo-first-order) | researchgate.net |
| Unsubstituted Oxazole | Not Specified | 300 | 0.94 × 10⁶ M⁻¹ s⁻¹ | Theoretical (Pseudo-first-order) | researchgate.net |
Solvent Effects Modeling using Polarizable Continuum Models (PCM)
The surrounding solvent medium can significantly impact reaction energetics and mechanisms. The Polarizable Continuum Model (PCM) is a widely used computational method to account for these solvent effects. researchgate.netnih.gov PCM treats the solvent as a continuous, polarizable dielectric medium rather than modeling individual solvent molecules, offering a balance between accuracy and computational cost. researchgate.netresearchgate.net This approach is particularly useful for studying reactions in solution and has been successfully applied to zwitterionic systems and various organic reactions. researchgate.netscience24.com
Application of Semi-Empirical Methods (e.g., INDO S/CI, ZINDO/S)
Semi-empirical quantum chemistry methods offer a computationally less demanding alternative to ab initio and DFT methods for studying large molecules. scielo.br These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics. Among the most successful are those based on the Intermediate Neglect of Differential Overlap (INDO) approximation. scielo.br
The ZINDO (Zerner's Intermediate Neglect of Differential Overlap) method is a notable development of INDO. wikipedia.org It exists in two main versions:
ZINDO/1 : Designed for calculating ground-state properties such as molecular geometries and dipole moments. wikipedia.org
ZINDO/S (or INDO/S) : Specifically parameterized to calculate electronic excited states and UV-Vis spectra. wikipedia.orgopenmopac.net It uses molecular orbitals from a ground-state calculation and then performs a Configuration Interaction (CI) calculation, typically including single-electron excitations (CIS), to determine excited-state energies. openmopac.net
ZINDO/S has proven to be significantly more accurate than other semi-empirical methods for predicting singlet excited states in π-conjugated organic molecules, a class to which this compound belongs. openmopac.net For such molecules, the mean absolute error for excited-state energies with INDO/S is around 0.51 eV, a substantial improvement over other methods. openmopac.net
The combination of ZINDO with the Polarizable Continuum Model (ZINDO-PCM) has been used to study the solvatochromism (the change in color with solvent polarity) of various dyes, demonstrating its utility in predicting how the electronic absorption spectra of molecules are affected by the solvent environment. researchgate.net Given the aromatic and conjugated nature of this compound, semi-empirical methods like ZINDO/S are well-suited for investigating its electronic and photophysical properties, offering a practical approach for screening and interpreting its spectral characteristics. These methods are available in several computational chemistry software packages, including Gaussian and ORCA. scielo.brwikipedia.org
Chemical Reactivity and Reaction Mechanisms of 2,4 Diphenyl 5 Methyloxazole
Reactions Involving Singlet Oxygen
Detailed kinetic, thermodynamic, and mechanistic studies on the photo-oxidation of 2,4-Diphenyl-5-methyloxazole are not sufficiently documented in the reviewed literature. While the general reactivity of oxazoles with singlet oxygen is understood to proceed via a [4+2] cycloaddition, specific rate constants and energy barriers for this particular isomer are not available.
Studies on the isomer 2,5-diphenyl-4-methyloxazole show that it undergoes photo-oxidation with singlet oxygen. researchgate.netresearchgate.net The reaction is understood to be a concerted Diels-Alder type cycloaddition, leading to an unstable bicyclic endoperoxide intermediate that subsequently rearranges. researchgate.netiitk.ac.in The phenyl groups are generally considered to be electron-withdrawing, which can decrease the electron density of the oxazole (B20620) ring, while the methyl group is electron-donating, which may enhance the ring's reactivity towards electrophilic attack by singlet oxygen. researchgate.net However, without specific studies on the 2,4-diphenyl-5-methyl isomer, a direct application of these findings is speculative.
Photo-Oxidation Kinetics and Thermodynamics
Specific kinetic data, such as reaction rate constants and thermodynamic parameters (enthalpy, activation energy) for the photo-oxidation of this compound, could not be located in the available scientific literature.
Mechanistic Pathways: Concerted Diels-Alder Addition and Subsequent Rearrangements
While a concerted [4+2] cycloaddition (Diels-Alder) mechanism is the primary pathway for the reaction of oxazoles with singlet oxygen, detailed studies illustrating this pathway and the subsequent rearrangements of the resulting endoperoxide for this compound are absent from the reviewed sources. researchgate.netresearchgate.net
Impact of Phenyl and Methyl Substituents on Photo-Oxidative Reactivity
A quantitative analysis of the specific impact of the phenyl groups at positions 2 and 4 and the methyl group at position 5 on the photo-oxidative reactivity of this oxazole isomer is not available. Generally, electron-donating groups like methyl are expected to increase the rate of reaction with electrophilic singlet oxygen, whereas electron-withdrawing phenyl groups may have a deactivating effect. researchgate.net
Thermal Decomposition Pathways
Published research detailing the thermal decomposition of this compound is not available. Extensive studies have been performed on the isomer 2,5-diphenyl-4-methyloxazole , revealing complex fragmentation patterns under flow-vacuum pyrolysis conditions. researchgate.netlew.ro
Flow-Vacuum Pyrolysis: Product Identification and Distribution
There are no available experimental data identifying the products or their distribution from the flow-vacuum pyrolysis of this compound. For the related isomer, 2,5-diphenyl-4-methyloxazole, pyrolysis at 1000°C yields a complex mixture including benzonitrile, diphenylmethane, and o-benzylbenzonitrile as the major product. lew.ro
Proposed Radical and Carbene Mechanisms for Thermal Fragmentation
As no product data exists for the thermal fragmentation of this compound, no specific radical or carbene mechanisms have been proposed. The mechanisms suggested for the pyrolysis of its isomer involve initial homolytic cleavage of the oxazole ring, leading to various radical and carbene intermediates that account for the observed products. lew.ro
Isotopic Labeling Studies for Mechanism Elucidation (e.g., ¹³C-labelling)
Isotopic labeling is a powerful technique used to trace the path of atoms through chemical reactions, providing definitive evidence for proposed mechanisms. scripps.edu In the study of oxazole chemistry, labeling with isotopes such as ¹³C has been instrumental in understanding formation and rearrangement pathways.
Studies on the formation of oxazoles and related imidazoles from α-dicarbonyl compounds have utilized ¹³C-labeled glycine (B1666218) and alanine. researchgate.net These experiments demonstrated that reactive α-amino carbonyl intermediates are formed, which can then react with aldehydes and cyclize to form the oxazole ring. researchgate.net This method helps to identify the origin of each atom within the final heterocyclic structure.
A prominent example of isotopic labeling in elucidating rearrangement mechanisms is the thermal conversion of isoxazoles to oxazoles. Flash pyrolysis of 3,5-diphenylisoxazole (B109209) specifically labeled with ¹³C at the C3 and C5 positions ([3,5-¹³C₂]isoxazole) yielded 2,5-diphenyl[2,5-¹³C₂]oxazole. researchgate.net This result confirms that the atoms from the C3 and C5 positions of the isoxazole (B147169) ring become the C2 and C5 atoms of the resulting oxazole ring, supporting a mechanism that involves a 2,3-diphenyl-2H-azirine intermediate. researchgate.net Such studies provide unambiguous evidence for the skeletal rearrangements that occur during the reaction.
| Reaction Type | Labeled Precursor | Labeled Product | Mechanistic Insight |
| Oxazole Formation | [¹³C-2]-glycine | ¹³C-labeled oxazoles | Elucidates the role of α-amino carbonyl intermediates in the cyclization process. researchgate.net |
| Isoxazole-Oxazole Rearrangement | 3,5-Diphenyl[3,5-¹³C₂]isoxazole | 2,5-Diphenyl[2,5-¹³C₂]oxazole | Confirms the specific atomic rearrangement via a 2H-azirine intermediate during thermal conversion. researchgate.net |
Electrophilic and Nucleophilic Substitution Reactions on the Oxazole Ring
The oxazole ring can undergo both electrophilic and nucleophilic substitution, although its reactivity is nuanced. The electron-donating character of the oxygen atom makes the ring generally electron-rich and susceptible to electrophilic attack, while the presence of the nitrogen atom withdraws electron density, influencing regioselectivity. The phenyl groups at positions 2 and 4 and the methyl group at position 5 also modulate this reactivity.
Nucleophilic substitution on the oxazole ring itself is uncommon without a leaving group. However, functionalization can be achieved through metallation followed by reaction with an electrophile. The deprotonation of oxazoles using strong bases like butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA) creates highly reactive lithiated intermediates. clockss.org For substituted oxazoles, the site of metallation is kinetically controlled. While the C2 position is the most acidic proton in unsubstituted oxazole, the substituents on this compound direct this reactivity. For instance, in closely related 2,5-diphenyloxazole, treatment with BuLi allows for deprotonation at the C4 position, creating 2,5-diphenyloxazol-4-yllithium. This nucleophilic intermediate can then react with various electrophiles to introduce substituents at the C4 position. clockss.org
Electrophilic substitution reactions directly on the oxazole ring are also possible. The oxazole ring is considered a π-excessive system, but less so than furan (B31954) or pyrrole. Friedel-Crafts acylation reactions, for example, can occur on the oxazole nucleus, although sometimes they proceed through precursor molecules like 1,3-oxazol-5(4H)-ones which then cyclize. researchgate.net
| Position | Reaction Type | Reagents | Product Type | Reference |
| C2 | Metallation-Substitution | 1. BuLi, LDA, or LiTMP; 2. Electrophile (e.g., D₂O, RCHO) | 2-Substituted Oxazole | clockss.org |
| C4 | Metallation-Substitution | 1. BuLi; 2. Electrophile | 4-Substituted Oxazole | clockss.org |
| C5 | Metallation-Substitution | 1. LDA; 2. Electrophile (e.g., aldehydes, ketones, I₂) | 5-Substituted Oxazole (on activated systems) | nih.gov |
Ring-Opening and Rearrangement Reactions
The oxazole ring in this compound can undergo cleavage and rearrangement under various conditions, including high temperatures and photo-oxidation.
One of the most studied reactions is flow-vacuum pyrolysis (FVP). The FVP of 2,5-diphenyl-4-methyloxazole at 1000°C results in a complex mixture of products. researchgate.netlew.ro The major product is o-benzylbenzonitrile, along with other compounds such as benzonitrile, diphenylmethane, fluorene, phenanthrene, and anthracene. researchgate.netlew.ro The formation of these products is rationalized through a mechanism involving homolytic cleavage of the oxazole ring bonds (specifically the O1-C2 and C4-C5 bonds), leading to the formation of radical and carbene intermediates that subsequently rearrange and react. lew.ro
Lithiated oxazoles can exist in equilibrium with a ring-opened form. For example, 4,5-diphenyloxazol-2-yllithium is in equilibrium with a ring-opened lithium enolate. clockss.org The nature of the product obtained depends on the electrophile used to trap the intermediate species. While quenching with deuterium (B1214612) oxide typically yields the 2-substituted oxazole, other electrophiles can react with the ring-opened isomer. clockss.org
Photo-oxidation provides another pathway for ring-opening. The reaction of substituted oxazoles with singlet oxygen (¹O₂) can lead to a [4+2] cycloaddition, forming an unstable endoperoxide. This intermediate readily undergoes rearrangement. cdu.edu.au For example, the photo-oxidative rearrangement of oxazole compounds can produce triamide intermediates, which are precursors to medicinally relevant macrocyclic lactones and lactams. cdu.edu.au The reaction rate is influenced by the substituents on the oxazole ring; electron-donating groups like the methyl group in this compound can lower the activation barrier for electrophilic attack by singlet oxygen. cdu.edu.au
| Reaction Type | Conditions | Key Intermediates | Major Products | Reference |
| Flow-Vacuum Pyrolysis | 1000°C, 0.5 Torr | Radical and carbene species | o-Benzylbenzonitrile, benzonitrile, fluorene, etc. | researchgate.netlew.ro |
| Lithiated Oxazole Tautomerism | BuLi, THF, -60°C | Ring-opened lithium enolate | Dependent on trapping electrophile | clockss.org |
| Photo-oxidation | Singlet Oxygen (¹O₂), light | Endoperoxide | Triamides | cdu.edu.au |
Q & A
Q. How can the synthesis of 2,4-Diphenyl-5-methyloxazole be optimized for high yield and purity?
Methodological Answer: Synthesis optimization involves:
- Stepwise reactions : A three-step process starting from (S)-(+)-2-phenylglycinol, achieving yields of 83.2–94.5% per step. Intermediate purification via recrystallization (water-ethanol) ensures >99% purity .
- Solvent and catalyst selection : Use of DMSO as a solvent under reflux (18 hours) and glacial acetic acid as a catalyst for condensation reactions .
- Temperature control : Elevated temperatures (reflux) enhance reaction rates but require careful monitoring to avoid decomposition .
Table 1: Synthesis Optimization Parameters
| Step | Reaction Conditions | Yield | Purification Method |
|---|---|---|---|
| 1 | Reflux in DMSO | 65% | Water-ethanol crystallization |
| 2 | Ethanol, glacial acetic acid | 83.2–94.5% | Vacuum filtration |
| 3 | Reflux with substituted aldehydes | 70–85% | Solvent evaporation |
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Methodological Answer: Key techniques include:
- Spectroscopy : NMR (¹H/¹³C) for structural elucidation, IR for functional group analysis, and GC-MS for molecular weight confirmation .
- Polarimetry : To determine enantiomeric purity in chiral derivatives, e.g., specific rotation measurements .
- Chromatography : TLC and HPLC to monitor reaction progress and purity .
Q. How should researchers design biological activity assays for this compound derivatives?
Methodological Answer:
- Antimicrobial assays : Use agar diffusion or microdilution methods against bacterial/fungal strains, with controls (e.g., ampicillin) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values with standard drugs .
- Dose-response curves : Evaluate activity across 0.1–100 µM concentrations to establish potency thresholds .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Kinetic studies : Monitor reaction rates under varying conditions (e.g., Pd-catalyzed Suzuki coupling) to identify rate-limiting steps .
- Isotopic labeling : Use deuterated solvents (e.g., D₂O) or ¹³C-labeled reagents to trace reaction pathways via NMR .
Q. How can chiral resolution of this compound derivatives be achieved for enantioselective applications?
Methodological Answer:
Q. What computational methods are suitable for predicting the electronic properties of this compound?
Methodological Answer:
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
Methodological Answer:
Q. What challenges arise in multi-step syntheses of this compound-based heterocycles, and how can they be mitigated?
Methodological Answer:
- Intermediate instability : Use low-temperature storage (-20°C) and inert atmospheres (N₂) for sensitive intermediates .
- Byproduct formation : Optimize stoichiometry (e.g., 1:1 molar ratio of oxazole to aldehyde) and employ scavenger resins .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?
Methodological Answer:
- Substituent variation : Compare analogs with electron-withdrawing (e.g., -Cl) vs. electron-donating (e.g., -OCH₃) groups .
- Table 2: SAR of Oxazole Derivatives
| Derivative | Substituent | IC₅₀ (µM) | Target |
|---|---|---|---|
| A | 4-Cl | 1.2 | EGFR |
| B | 3-OCH₃ | 8.7 | COX-2 |
Q. What strategies ensure the stability of this compound under physiological conditions for drug delivery studies?
Methodological Answer:
- pH stability tests : Incubate compounds in buffers (pH 2–9) and monitor degradation via UV-Vis spectroscopy .
- Microsomal assays : Use liver microsomes to assess metabolic stability and identify vulnerable functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
